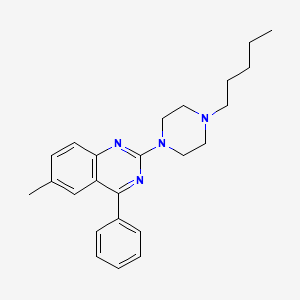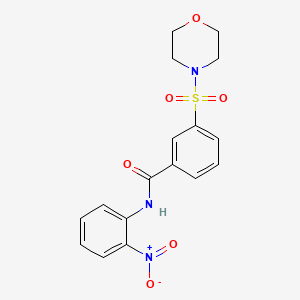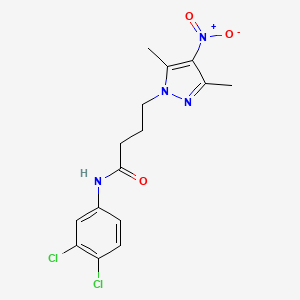
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline is a chemical compound that belongs to the quinazoline family of compounds. It has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the inhibition of various enzymes and receptors in the body. It has been found to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline are diverse and depend on the specific disease or condition being treated. It has been found to induce cell death in cancer cells, reduce inflammation in the body, and inhibit the growth of bacteria. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline in lab experiments include its high potency and selectivity for certain enzymes and receptors. It is also relatively easy to synthesize and purify. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline include investigating its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. It may also be useful in the development of new drugs that target specific enzymes and receptors in the body. Further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method for 6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline involves the reaction of 6-methyl-4-phenylquinazoline with 4-pentyl-1-piperazine in the presence of a catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
6-methyl-2-(4-pentyl-1-piperazinyl)-4-phenylquinazoline has been the subject of scientific research due to its potential as a therapeutic agent in the treatment of various diseases. It has been found to have anti-cancer, anti-inflammatory, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
6-methyl-2-(4-pentylpiperazin-1-yl)-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4/c1-3-4-8-13-27-14-16-28(17-15-27)24-25-22-12-11-19(2)18-21(22)23(26-24)20-9-6-5-7-10-20/h5-7,9-12,18H,3-4,8,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZSNGLURYPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(C=C(C=C3)C)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)
![2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5147488.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-4-(4-morpholinylmethyl)benzamide](/img/structure/B5147497.png)
![{1-[1-(2-phenylethyl)-4-piperidinyl]-2-pyrrolidinyl}methanol](/img/structure/B5147504.png)


![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)

![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)


![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)